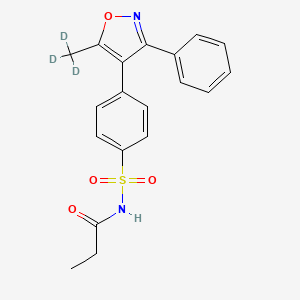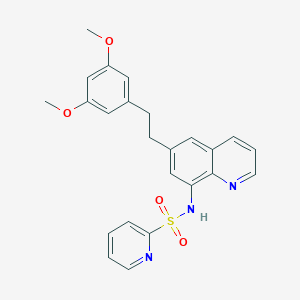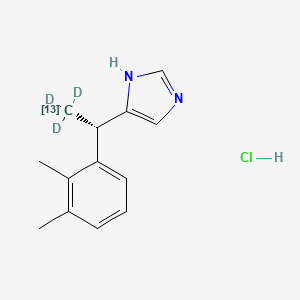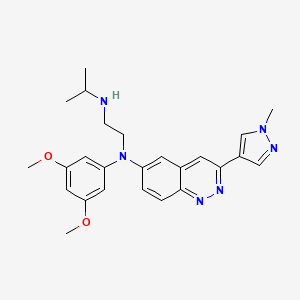
Lyso-PAF C-18-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyso-PAF C-18-d4, also known as 1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4, is a deuterated analog of Lyso-PAF C-18. It contains four deuterium atoms at the 9, 9’, 10, and 10’ positions. This compound is primarily used as an internal standard for the quantification of Lyso-PAF C-18 by gas chromatography or liquid chromatography-mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lyso-PAF C-18-d4 can be synthesized through the action of platelet-activating factor acetylhydrolase on platelet-activating factor C-18 or by the action of a coenzyme A-independent transacylase on 1-O-octadecyl-2-acyl-glycerophosphocholine . The reaction conditions typically involve the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol, with the compound being soluble in these solvents at concentrations of 10 mg/ml .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with a focus on maintaining high purity and consistency. The compound is typically stored at -20°C to ensure stability over long periods .
Análisis De Reacciones Químicas
Types of Reactions
Lyso-PAF C-18-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphocholine group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents like dimethylformamide, dimethyl sulfoxide, and ethanol. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in modified phosphocholine groups.
Aplicaciones Científicas De Investigación
Lyso-PAF C-18-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Quantification of Lyso-PAF C-18: As an internal standard, this compound is used in gas chromatography and liquid chromatography-mass spectrometry to accurately quantify Lyso-PAF C-18 levels in various samples
Lipid Biochemistry: The compound is used in studies related to lipid metabolism and the role of lipids in biological processes.
Pharmaceutical Development: This compound is used in the development of drugs targeting lipid-related pathways and diseases.
Mecanismo De Acción
Lyso-PAF C-18-d4 exerts its effects by serving as a substrate for the formation of platelet-activating factor C-18 through the remodeling pathway or selective acylation with arachidonic acid by a coenzyme A-independent transacylase . The molecular targets and pathways involved include the platelet-activating factor receptor and related signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Lyso-PAF C-18: The non-deuterated analog of Lyso-PAF C-18-d4, used in similar applications but without the deuterium labeling
Platelet-Activating Factor C-18: A related compound involved in similar biological pathways and processes
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantification in analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry .
Propiedades
Fórmula molecular |
C26H56NO6P |
|---|---|
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1/i12D2,13D2 |
Clave InChI |
XKBJVQHMEXMFDZ-QQOFCICESA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


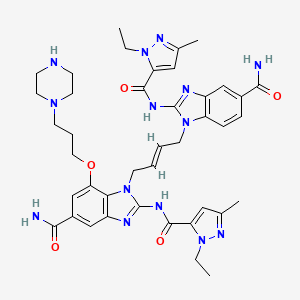
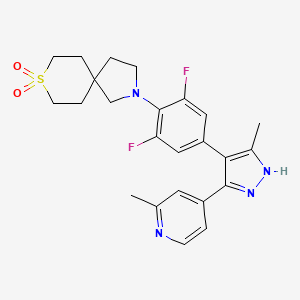
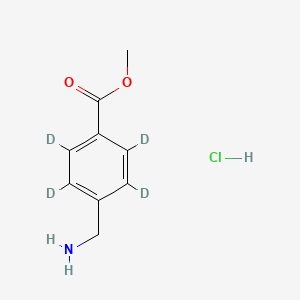
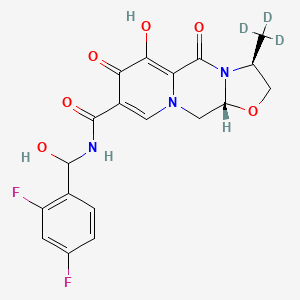
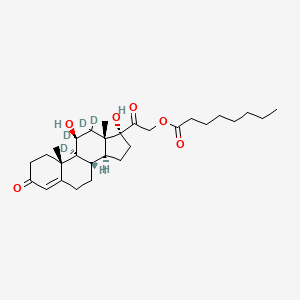
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
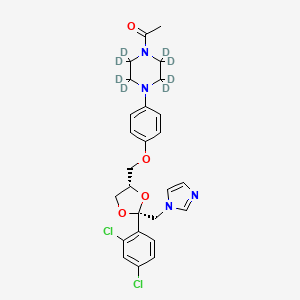
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
